REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8](=[O:25])[CH2:9][N:10]2[C:15](=[O:16])[C:14]3[C:17]([CH3:24])=[C:18]([C:20]([O:22]C)=[O:21])[S:19][C:13]=3[N:12]=[CH:11]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.O.[OH-].[Li+]>C1COCC1.CO>[CH:1]1([NH:7][C:8](=[O:25])[CH2:9][N:10]2[C:15](=[O:16])[C:14]3[C:17]([CH3:24])=[C:18]([C:20]([OH:22])=[O:21])[S:19][C:13]=3[N:12]=[CH:11]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(CN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with H2O (30 mL)
|
Type
|
WASH
|
Details
|
washed with DCM (2×30 mL)
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |